2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1225481-64-0
VCID: VC6899393
InChI: InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O
Molecular Formula: C14H18O4
Molecular Weight: 250.294

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

CAS No.: 1225481-64-0

Cat. No.: VC6899393

Molecular Formula: C14H18O4

Molecular Weight: 250.294

* For research use only. Not for human or veterinary use.

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid - 1225481-64-0

Specification

CAS No. 1225481-64-0
Molecular Formula C14H18O4
Molecular Weight 250.294
IUPAC Name 2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid
Standard InChI InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Standard InChI Key MWQAHLIKDWRTSD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid, reflects its core structure:

  • A tetrahydro-2H-pyran (oxane) ring with a chair conformation stabilized by equatorial substituents.

  • A 4-methoxyphenyl group attached to the pyran ring’s 4-position, introducing aromaticity and electron-donating effects via the methoxy (–OCH3_3) substituent.

  • An acetic acid (–CH2_2COOH) side chain at the pyran’s 4-position, enabling hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1225481-64-0
Molecular FormulaC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}
Molecular Weight250.29 g/mol
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O
InChIKeyMWQAHLIKDWRTSD-UHFFFAOYSA-N

Synthesis and Preparation

Proposed Synthetic Pathways

While explicit protocols for 2-[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid are scarce, analogous compounds suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Reacting 4-methoxyphenol with a dihydropyran derivative to attach the aromatic group to the pyran precursor.

  • Ring-Closure: Cyclization via acid-catalyzed intramolecular etherification to form the tetrahydro-2H-pyran scaffold.

  • Acetic Acid Moiety Introduction: Grignard reaction or Michael addition to introduce the –CH2_2COOH group, followed by oxidation if necessary .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at the pyran’s 4-position may impede ring-closure reactions.

  • Acid Sensitivity: The methoxy group’s electron-donating nature could destabilize intermediates under acidic conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the nonpolar aromatic and pyran groups, with improved solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Likely stable under inert atmospheres but susceptible to oxidation at the acetic acid’s α-carbon .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • ν(O–H)\nu(\text{O–H}): 2500–3000 cm1^{-1} (carboxylic acid).

    • ν(C=O)\nu(\text{C=O}): 1700–1750 cm1^{-1}.

    • ν(C–O–C)\nu(\text{C–O–C}): 1250–1050 cm1^{-1} (pyran ether) .

  • NMR:

    • 1H^1\text{H} NMR: A singlet for the methoxy group (~δ 3.8 ppm), multiplet for pyran protons (δ 1.5–4.0 ppm), and a broad peak for the carboxylic acid proton (~δ 12 ppm) .

Applications and Derivatives

Role in Organic Synthesis

The compound is marketed as a building block (e.g., Kishida Chemical’s KPL027303) for:

  • Pharmaceutical Intermediates: Functionalization via esterification or amidation to create bioactive molecules .

  • Materials Science: Incorporation into polymers for enhanced thermal stability .

Table 2: Comparative Analysis of Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acidC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}250.29
[4-(4-Methoxyphenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acidC16H22O4\text{C}_{16}\text{H}_{22}\text{O}_{4}278.34Two methyl groups on pyran
2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acidC9H16O3\text{C}_{9}\text{H}_{16}\text{O}_{3}172.22Ethyl group instead of methoxyphenyl
  • Dimethyl Analogue: Increased hydrophobicity and steric bulk alter crystallization behavior .

  • Ethyl Derivative: Simplified structure reduces molecular weight but limits electronic diversity .

Future Directions and Research Gaps

Unexplored Avenues

  • Biological Activity Screening: No data exist on antimicrobial or anticancer properties.

  • Catalytic Applications: Potential as a ligand in asymmetric synthesis remains untested.

Synthetic Optimization

  • Flow Chemistry: Continuous-flow systems could improve yield and purity during ring-closure steps.

  • Enzymatic Resolution: Lipase-mediated ester hydrolysis to obtain enantiopure derivatives .

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